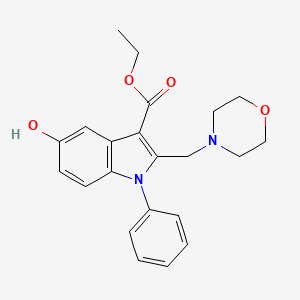
N,N',N''-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” is a triazine derivative characterized by the presence of three 3-chlorophenyl groups attached to a 1,3,5-triazine core. Triazine compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” typically involves the reaction of cyanuric chloride with 3-chloroaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the 3-chlorophenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo further substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other functional groups.
Oxidation and Reduction: The triazine core and the phenyl rings can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups attached to the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, triazine derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its biological activity, including antimicrobial, antiviral, or anticancer properties.
Industry
In industry, triazine compounds are used as intermediates in the production of dyes, resins, and other materials. “N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” could be utilized in similar applications, contributing to the development of new materials with desirable properties.
Wirkmechanismus
The mechanism of action of “N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2,N4,N6-tris(phenyl)-1,3,5-triazine-2,4,6-triamine
- N2,N4,N6-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine
- N2,N4,N6-tris(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
“N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” is unique due to the presence of three 3-chlorophenyl groups, which can impart distinct chemical and physical properties compared to other triazine derivatives
Eigenschaften
Molekularformel |
C21H15Cl3N6 |
|---|---|
Molekulargewicht |
457.7 g/mol |
IUPAC-Name |
2-N,4-N,6-N-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H15Cl3N6/c22-13-4-1-7-16(10-13)25-19-28-20(26-17-8-2-5-14(23)11-17)30-21(29-19)27-18-9-3-6-15(24)12-18/h1-12H,(H3,25,26,27,28,29,30) |
InChI-Schlüssel |
SFGFXRVWXGNXMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxybenzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B14949093.png)
![1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949098.png)


![2,4-dichloro-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]benzamide](/img/structure/B14949114.png)
![N-(naphthalen-1-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949117.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B14949122.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14949133.png)
![N-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14949152.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B14949157.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)
![1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14949173.png)
![6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949176.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
